N-(2-amino-5-chloro-4-methoxyphenyl)acetamide
CAS No.: 857553-74-3
Cat. No.: VC2683780
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857553-74-3 |
|---|---|
| Molecular Formula | C9H11ClN2O2 |
| Molecular Weight | 214.65 g/mol |
| IUPAC Name | N-(2-amino-5-chloro-4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C9H11ClN2O2/c1-5(13)12-8-3-6(10)9(14-2)4-7(8)11/h3-4H,11H2,1-2H3,(H,12,13) |
| Standard InChI Key | IGMIRDGDTCDZST-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=C(C=C1N)OC)Cl |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1N)OC)Cl |
Introduction
Chemical Identity and Structural Characteristics
N-(2-amino-5-chloro-4-methoxyphenyl)acetamide is identified by the CAS Registry Number 857553-74-3, which serves as its unique identifier in chemical databases and literature . The compound has a molecular formula of C9H11ClN2O2, indicating its composition of nine carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms . Its molecular weight is calculated to be 214.6488 grams per mole, placing it in the category of small molecular weight organic compounds . The structural arrangement features a phenyl ring as the core, with specific substituents positioned at different carbon atoms of the ring.
The phenyl ring of N-(2-amino-5-chloro-4-methoxyphenyl)acetamide bears four key functional groups that define its chemical identity and reactivity. At position 2, there is an amino (-NH2) group, which confers basic properties and acts as a potential hydrogen bond donor. Position 5 is occupied by a chloro (-Cl) substituent, which affects the electron distribution within the ring and contributes to the compound's potential reactivity patterns. The methoxy (-OCH3) group is attached at position 4, adding another dimension to the compound's polarity profile and hydrogen bonding capabilities. Finally, the acetamide (-NHCOCH3) group connected to the phenyl ring completes the structure, providing additional sites for hydrogen bonding and influencing the compound's solubility characteristics.
This specific arrangement of functional groups around the phenyl ring creates a unique electronic environment that determines the compound's chemical behavior and potential biological activities. The presence of both electron-withdrawing (chloro) and electron-donating (amino, methoxy) groups creates an asymmetric electron distribution across the molecule. This electronic configuration can be particularly important in determining how the molecule might interact with biological targets, such as enzymes or receptors, which could inform its potential pharmaceutical applications.
Synthesis and Preparation Methods
The synthesis of N-(2-amino-5-chloro-4-methoxyphenyl)acetamide can be approached through several synthetic routes, drawing from methodologies used for similar compounds. One potential synthetic strategy would involve the selective acetylation of 2-amino-5-chloro-4-methoxyphenyl using an appropriate acetylating agent. This approach would require careful control of reaction conditions to ensure acetylation occurs at the desired position while preserving the other functional groups.
A general procedure for acetamide synthesis, as evidenced in the preparation of related compounds, typically involves reacting an amine with an acetylating agent such as acetic anhydride or acetyl chloride under mild conditions. For instance, in the synthesis of N-(3-Acetyl-2-methyl-4-phenylquinolin-6-yl)acetamide described in the search results, the reaction involves coupling an amino-containing compound with acetic acid or a related reagent . Adapting this methodology, the synthesis of N-(2-amino-5-chloro-4-methoxyphenyl)acetamide might involve treating 2,4-diamino-5-chloroanisole with a selective acetylating agent under controlled conditions to achieve mono-acetylation at the desired position.
Another potential synthetic route could be modeled after the procedure described for N-alkyl/aralkyl sulfamoylacetamides in search result , which utilizes N,N-dimethylformamide (DMF) as a solvent and sodium hydride (NaH) as a base. While this exact approach might require modification for our target compound, the general principles of activating the substrate and controlling the reaction environment would be applicable. The reaction might be monitored through thin-layer chromatography (TLC) as described in the synthesis of compound 5a-k, and purification could be achieved through precipitation, filtration, and washing with distilled water .
Advanced coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) used in the synthesis of compound 6d could potentially be employed for more efficient amide bond formation . The reaction might be conducted at room temperature for 12 hours in DMF with DIPEA (N,N-Diisopropylethylamine) as a base, followed by purification using column chromatography with an appropriate eluent system, such as ethyl acetate in hexane.
Structure-Activity Relationships
The acetamide group (-NHCOCH3) serves as a hydrogen bond donor and acceptor, potentially facilitating interactions with biological targets. In related compounds, this group has been associated with various bioactivities, including enzyme inhibition. For instance, compounds containing acetamide groups showed significant urease inhibition activity, as demonstrated in the studies of N-alkyl/aralkyl derivatives . Modifications to this group, such as replacing the acetyl with other acyl groups or introducing substituted acetyl groups, could modulate these activities.
The primary amino group (-NH2) at position 2 represents a key reactive site for further derivatization and a potential pharmacophore for biological interactions. Its basicity and hydrogen-bonding capabilities make it a versatile functional group for molecular recognition processes. The free amino group could be exploited for developing more complex molecules through reactions such as acylation, alkylation, or condensation with carbonyl compounds. The impact of modifications to this group on biological activity would be of particular interest for medicinal chemistry applications.
The methoxy group (-OCH3) at position 4 adds another dimension to the compound's electronic profile and hydrogen-bonding capabilities. Methoxy groups commonly appear in bioactive molecules and can influence both pharmacokinetic properties (such as metabolism) and pharmacodynamic effects (such as receptor binding). Modifications such as changing to ethoxy or other alkoxy groups, or altering the position of the methoxy group, could provide valuable SAR information and potentially lead to derivatives with enhanced activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume